4-(Methylsulfonyl)mandelic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

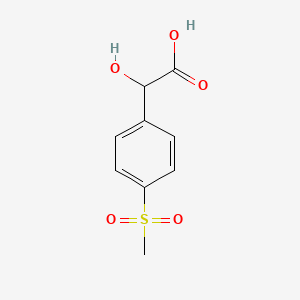

4-(Methylsulfonyl)mandelic Acid is a derivative of mandelic acid, an aromatic alpha hydroxy acid This compound is characterized by the presence of a methylsulfonyl group attached to the mandelic acid structure It is a white crystalline solid that is soluble in water and polar organic solvents

Preparation Methods

The synthesis of 4-(Methylsulfonyl)mandelic Acid can be achieved through several routes. One common method involves the cyanation of benzaldehyde followed by hydrolysis of the resulting mandelonitrile. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride. Industrial production methods often employ biocatalytic processes due to their high selectivity and environmentally friendly nature. For example, the use of nitrilases for the hydrolysis of mandelonitrile to produce optically pure mandelic acids has been well-documented .

Chemical Reactions Analysis

4-(Methylsulfonyl)mandelic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

4-(Methylsulfonyl)mandelic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)mandelic Acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of fungal cell membrane integrity, leading to leakage of cytoplasmic contents and inhibition of fungal growth. The compound’s derivatives have been shown to interact with enzymes, inhibiting their activity and thus exerting their biological effects .

Comparison with Similar Compounds

4-(Methylsulfonyl)mandelic Acid can be compared with other mandelic acid derivatives such as:

Mandelic Acid: The parent compound, used widely in pharmaceuticals and cosmetics.

3-Hydroxymandelic Acid: Known for its antioxidant properties.

4-Hydroxy-3-methoxy Mandelic Acid: Exhibits enhanced aromaticity and is used in various chemical syntheses. The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

4-(Methylsulfonyl)mandelic acid (MSMA) is a derivative of mandelic acid, known for its unique chemical structure that includes a methylsulfonyl group. This modification enhances its solubility and potential biological activity, making it a compound of significant interest in medicinal chemistry. This article explores the biological activities of MSMA, focusing on its antibacterial properties, biochemical mechanisms, and potential therapeutic applications.

- Molecular Formula : C9H10O4S

- Appearance : White crystalline solid

- Functional Groups : Carboxylic acid and sulfonyl group

The sulfonyl group in MSMA contributes to its enhanced reactivity compared to simpler derivatives like mandelic acid. This unique combination allows for diverse applications in organic synthesis and medicinal chemistry.

Antibacterial Activity

Research indicates that MSMA exhibits notable antibacterial properties similar to those of mandelic acid. The following table summarizes the antibacterial efficacy of MSMA against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli (E. coli) | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

These results suggest that MSMA can effectively inhibit the growth of pathogenic bacteria, which may have implications for developing new antibacterial agents.

The biological activity of MSMA may be attributed to several mechanisms:

- Cell Membrane Disruption : MSMA can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that MSMA induces oxidative stress in bacterial cells, contributing to its antibacterial effects .

- Inhibition of Protein Synthesis : Similar to other mandelic acid derivatives, MSMA may interfere with ribosomal function, inhibiting bacterial protein synthesis.

Study 1: Antibacterial Efficacy in Wastewater Treatment

A study evaluated the effectiveness of MSMA in treating raw and treated wastewater. The findings showed that MSMA significantly reduced the viability of E. coli in both environments, with a higher efficiency observed in treated wastewater compared to raw wastewater .

Study 2: Comparative Analysis with Mandelic Acid

Another study compared the biological activity of MSMA with that of mandelic acid and its alkali metal salts (Li, Na, K). The results demonstrated that MSMA exhibited superior antibacterial activity across various concentrations, indicating its potential as a more effective antimicrobial agent than its parent compound .

Potential Therapeutic Applications

Given its biological activity, MSMA presents several potential therapeutic applications:

- Antibacterial Treatments : Its efficacy against resistant bacterial strains positions MSMA as a candidate for developing new antibiotics.

- Cosmetic Applications : Due to its antibacterial properties, it may be utilized in skincare products aimed at treating acne and other skin infections.

- Pharmaceutical Development : The compound's unique structure can serve as a scaffold for synthesizing novel drugs targeting various diseases.

Properties

Molecular Formula |

C9H10O5S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

2-hydroxy-2-(4-methylsulfonylphenyl)acetic acid |

InChI |

InChI=1S/C9H10O5S/c1-15(13,14)7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) |

InChI Key |

BGZXFINNZQVMQH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.